molecular formula C30H40O9 B1236610 3-Deacetylkhivorin

3-Deacetylkhivorin

Cat. No.: B1236610
M. Wt: 544.6 g/mol
InChI Key: PDKGFQJSCXMICA-GBOCIRNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Deacetylkhivorin involves the extraction and isolation from the ethanolic extract of Khaya ivorensis fruits . The process typically includes:

Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through laboratory extraction and isolation techniques from natural sources .

Chemical Reactions Analysis

Types of Reactions: 3-Deacetylkhivorin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Deacetylkhivorin involves its interaction with cellular targets, leading to various biological effects:

Comparison with Similar Compounds

Comparison: 3-Deacetylkhivorin is unique due to its specific deacetylation at the third position, which influences its biological activity and chemical reactivity. Compared to its similar compounds, this compound exhibits distinct cytotoxic and anti-inflammatory properties .

Properties

Molecular Formula

C30H40O9

Molecular Weight

544.6 g/mol

IUPAC Name

[(1S,7S,8S,12S,13S,15R,19R)-13-acetyloxy-7-(furan-3-yl)-15-hydroxy-1,8,12,16,16-pentamethyl-5-oxo-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecan-19-yl] acetate

InChI

InChI=1S/C30H40O9/c1-15(31)36-21-13-20(33)26(3,4)19-12-22(37-16(2)32)29(7)18(28(19,21)6)8-10-27(5)23(17-9-11-35-14-17)38-25(34)24-30(27,29)39-24/h9,11,14,18-24,33H,8,10,12-13H2,1-7H3/t18?,19?,20-,21+,22-,23+,24?,27+,28-,29+,30?/m1/s1

InChI Key

PDKGFQJSCXMICA-GBOCIRNBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C(C2[C@]1(C3CC[C@]4([C@@H](OC(=O)C5C4([C@@]3([C@@H](C2)OC(=O)C)C)O5)C6=COC=C6)C)C)(C)C)O

Canonical SMILES

CC(=O)OC1CC2C(C(CC(C2(C3C1(C45C(O4)C(=O)OC(C5(CC3)C)C6=COC=C6)C)C)OC(=O)C)O)(C)C

Synonyms

3-deacetylkhivorin

Origin of Product

United States

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